2-[(2R,3R,4R,5R,6R)-3,4-diacetyloxy-6-hydroxy-2-[[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxymethyl]-5-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl]acetate
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Overview
Description
2-[(2R,3R,4R,5R,6R)-3,4-diacetyloxy-6-hydroxy-2-[[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxymethyl]-5-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl]acetate is a complex organic compound characterized by multiple acetyl and hydroxyl groups. This compound is notable for its intricate stereochemistry, which is indicated by the multiple chiral centers in its structure.
Preparation Methods
The synthesis of 2-[(2R,3R,4R,5R,6R)-3,4-diacetyloxy-6-hydroxy-2-[[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxymethyl]-5-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl]acetate typically involves multi-step organic synthesis. The process begins with the protection of hydroxyl groups followed by selective acetylation. The reaction conditions often require the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process. Industrial production methods may involve the use of automated synthesis equipment to ensure precision and reproducibility.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced using reducing agents such as LiAlH4 (Lithium aluminium hydride) to form alcohols.
Substitution: The acetyl groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include NaOH (Sodium hydroxide) and HCl (Hydrochloric acid).
Scientific Research Applications
2-[(2R,3R,4R,5R,6R)-3,4-diacetyloxy-6-hydroxy-2-[[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxymethyl]-5-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s stereochemistry makes it useful in studying enzyme-substrate interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The acetyl and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of these proteins, leading to various biological effects. The pathways involved often include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Compared to other similar compounds, 2-[(2R,3R,4R,5R,6R)-3,4-diacetyloxy-6-hydroxy-2-[[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxymethyl]-5-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl]acetate is unique due to its specific stereochemistry and functional groups. Similar compounds include:
2,3,4,5,6-pentaacetoxy-hexane: Lacks the trichloroethanimidoyl group.
2,3,4,5-tetraacetoxy-pentane: Has fewer acetyl groups and lacks the trichloroethanimidoyl group.
These differences in structure result in different chemical and biological properties, making each compound unique in its applications and effects.
Properties
Molecular Formula |
C28H35Cl3NO19- |
---|---|
Molecular Weight |
795.9 g/mol |
IUPAC Name |
2-[(2R,3R,4R,5R,6R)-3,4-diacetyloxy-6-hydroxy-2-[[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxymethyl]-5-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl]acetate |
InChI |
InChI=1S/C28H36Cl3NO19/c1-10(33)42-8-16-19(44-11(2)34)20(45-12(3)35)21(46-13(4)36)25(48-16)43-9-17-27(7-18(39)40,51-15(6)38)23(47-14(5)37)22(24(41)49-17)50-26(32)28(29,30)31/h16-17,19-25,32,41H,7-9H2,1-6H3,(H,39,40)/p-1/t16-,17-,19-,20+,21-,22-,23-,24-,25-,27-/m1/s1 |
InChI Key |
OSEXGASQMNUWBD-RGNBYEJLSA-M |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@]([C@@H]([C@H]([C@@H](O2)O)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)(CC(=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC2C(C(C(C(O2)O)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)(CC(=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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